

Solving peak tailing in HPLC analysis of Olaparib impurities

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Compound of Interest

N-Descyclopropanecarbaldehyde

Olaparib

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Technical Support Center: Olaparib HPLC Analysis

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Olaparib and its impurities, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon observed in chromatography where the tail end of a peak is elongated, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] A common measure for peak asymmetry is the tailing factor or asymmetry factor; a value greater than 1 indicates peak tailing.[4]

Q2: Why is peak tailing a problem in the analysis of Olaparib impurities?

Peak tailing can significantly compromise the quality and accuracy of your analytical results.[5] Specifically, it can lead to:

• Poor resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately identify and quantify individual impurities, especially those present at low levels.[4][6]

Troubleshooting & Optimization





- Inaccurate quantification: The integration of tailing peaks is often inconsistent, leading to errors in the calculation of the area and, consequently, the concentration of Olaparib and its impurities.[6]
- Reduced sensitivity: As the peak broadens and the height decreases, it becomes more challenging to detect impurities that are close to the limit of detection.

Q3: What are the common causes of peak tailing in the HPLC analysis of Olaparib?

Peak tailing in the analysis of Olaparib, a basic compound, and its structurally similar impurities is often caused by a combination of factors:

- Secondary Interactions with Silanol Groups: This is the most common cause for basic compounds like Olaparib.[1][6][7] Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At a mid-range pH, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated basic functional groups of Olaparib, leading to a secondary retention mechanism that causes peak tailing.[2][3][5][6]
- Mobile Phase pH: If the mobile phase pH is close to the pKa of Olaparib or its impurities, both ionized and non-ionized forms of the analyte can exist simultaneously, leading to broadened or tailing peaks.[5][8] Olaparib has a pKa of 12.07.[9][10][11]
- Column Degradation: Over time, the stationary phase of the column can degrade, leading to an increase in exposed, active silanol groups that can cause peak tailing.[4][12] This can also manifest as a void at the column inlet.[6]
- Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak distortion, including tailing.[12]
 [13][14]
- Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[5][12] This is often more pronounced for early eluting peaks.[13][14]
- Contamination: Contamination of the column inlet frit or the guard column with particulate matter or strongly retained sample components can disrupt the sample band and cause peak tailing.[14]



Troubleshooting Guide: Resolving Peak Tailing in Olaparib Impurity Analysis

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues. We will use a hypothetical example of an Olaparib impurity method where peak tailing is observed.

Hypothetical Method with Peak Tailing Issue:

- Column: Standard C18, 4.6 x 150 mm, 5 μm
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: 30-70% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Temperature: 30 °C
- Injection Volume: 10 μL
- Diluent: 50:50 Acetonitrile:Water

Observation: The peak for a known basic impurity is showing significant tailing (Tailing Factor > 1.5).

Step 1: Adjusting the Mobile Phase pH

The most likely cause of peak tailing for a basic compound like an Olaparib impurity is secondary interactions with silanol groups.[1][6][7] Lowering the mobile phase pH can suppress the ionization of these silanol groups, thereby minimizing these unwanted interactions.[1][2][3]

Experimental Protocol: pH Adjustment

 Prepare Buffered Mobile Phase A: Instead of using water, prepare a buffered aqueous mobile phase. A common choice is a phosphate or formate buffer.



- Option 1 (Low pH): Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.[15]
- Option 2 (Low pH for LC-MS): Prepare a 0.1% formic acid solution in water (pH will be around 2.7).[13]
- Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated at the new pH.
- Inject the Sample: Re-inject your standard or sample and observe the peak shape.

Expected Outcome: A significant improvement in peak symmetry is expected.

Step 2: Using a Base-Deactivated or End-Capped Column

If adjusting the pH does not completely resolve the tailing, or if you are restricted to a certain pH range, using a column specifically designed to minimize silanol interactions is the next logical step.[5][6]

Experimental Protocol: Column Selection

- Choose an appropriate column: Select a modern, high-purity silica column that is "end-capped" or "base-deactivated." These columns have been treated to reduce the number of accessible silanol groups.[2][5]
- Install and Equilibrate: Install the new column and equilibrate it with your mobile phase.
- Inject the Sample: Analyze your sample and compare the peak shape to that obtained with the previous column.

Step 3: Optimizing Buffer Concentration and Additives

The concentration of your buffer can also influence peak shape. Higher buffer concentrations can sometimes better mask the residual silanol groups.[3][6]

Experimental Protocol: Buffer Concentration Optimization



- Prepare Mobile Phases with Different Buffer Concentrations: Using your chosen buffer from Step 1, prepare mobile phase A with concentrations ranging from 10 mM to 50 mM.[12]
- Analyze the Sample: Equilibrate the column with each mobile phase and inject your sample.
- Evaluate Peak Shape: Compare the tailing factor at each buffer concentration to find the optimum.

Note on Mobile Phase Additives: In some cases, adding a small amount of a basic compound like triethylamine (TEA) to the mobile phase can help to reduce peak tailing by competing with the analyte for active silanol sites.[1][6] However, TEA is not compatible with mass spectrometry and can be difficult to remove from the column.

Step 4: Investigating Other Potential Causes

If peak tailing persists, consider other potential causes:

- Sample Overload:
 - Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them.
 If the peak shape improves with dilution, you are likely overloading the column.[12][13][14]
 Reduce your sample concentration or injection volume.
- Extra-Column Volume:
 - Protocol: Inspect your system for any unnecessary lengths of tubing or fittings with large internal diameters. Replace them with shorter, narrower tubing (e.g., 0.12 mm ID).[12]
 Ensure all fittings are properly seated to avoid dead volume.
- Column Contamination/Degradation:
 - Protocol: If the column is old or has been used with complex sample matrices, it may be
 contaminated. Try flushing the column with a strong solvent (refer to the manufacturer's
 instructions). If a guard column is being used, replace it.[4][13] If these steps do not work,
 the analytical column may need to be replaced.[12]

Data Summary Tables



Table 1: Effect of Mobile Phase pH on Peak Tailing for Basic Analytes

| Mobile Phase pH | Silanol Group State (SiO-H) | Analyte State (Basic) | Interaction | Expected Peak Shape |
|--------------------|--------------------------------|--------------------------|-------------|---|
| Low (2-3) | Protonated (Neutral) | Protonated (Cationic) | Minimized | Symmetrical |
| Mid (4-7) | Partially Ionized (Anionic) | Protonated (Cationic) | Strong | Tailing |
| High (>8) | Ionized (Anionic) | Neutral | Reduced | Improved (but may affect retention) |

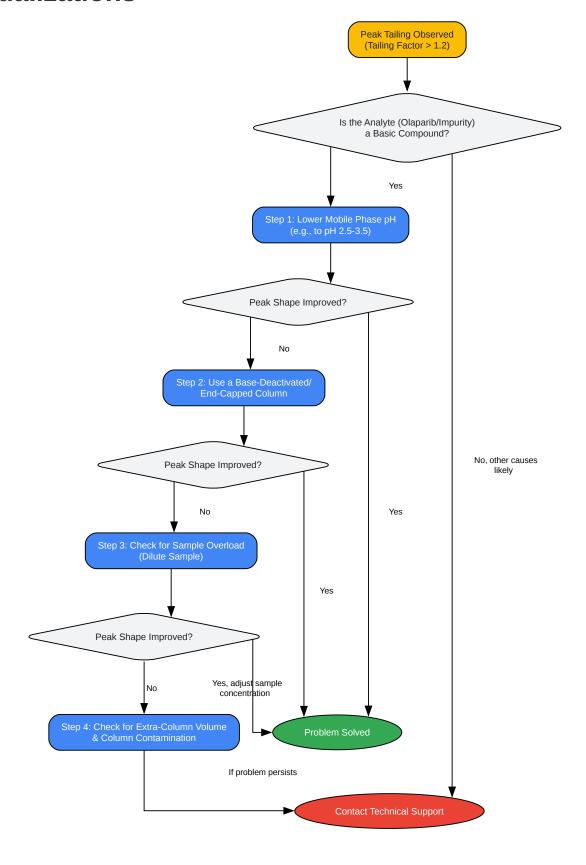
This table is a generalized representation based on principles of reversed-phase chromatography.[1][12][16]

Table 2: Recommended Starting Conditions for Troubleshooting Peak Tailing of Olaparib Impurities

| Parameter | Recommendation | Rationale | |
|----------------------|--|---|--|
| Column | Use a modern, end- capped/base-deactivated C18 or C8 column. | Minimizes secondary interactions with silanol groups.[5][6] | |
| Mobile Phase pH | Adjust to pH 2.5 - 3.5. | Suppresses the ionization of silanol groups.[1][3][12] | |
| Buffer | Use a buffer such as phosphate or formate. | Maintains a stable pH.[3][5] | |
| Buffer Concentration | Start with 20-25 mM. | Can help to mask residual silanol interactions.[6] | |
| Sample Concentration | Ensure you are working within the linear range of the column. | Prevents column overload.[12] | |



Visualizations



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Caption: Troubleshooting workflow for peak tailing.

Caption: Effect of pH on silanol interactions.

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